molecular formula C11H7F3N2O B6442012 2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 2640935-74-4

2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No.: B6442012
CAS No.: 2640935-74-4
M. Wt: 240.18 g/mol
InChI Key: ODFRVZPQLJDTCO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)-6-(trifluoromethyl)pyridine (CAS 2640935-74-4) is an advanced heterocyclic compound of significant interest in chemical and pharmaceutical research . It features a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and linked via an ether oxygen bridge to a second pyridine ring . This unique structure confers high chemical stability and distinct electronic properties, making it a valuable intermediate for synthesizing complex molecules . The compound's research value is particularly pronounced in medicinal chemistry, where it serves as a precursor for bioactive molecules. Its structural motif is similar to that used in the development of potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are investigated as potential analgesics for treating neuropathic pain . In such applications, the lipophilicity of the oxy substituent and the presence of the trifluoromethyl group are critical for potent antagonism, as they enable key hydrophobic interactions within the target receptor . The trifluoromethyl pyridine moiety is a key ingredient in numerous agrochemical and pharmaceutical compounds . The presence of fluorine and the pyridine structure is known to enhance biological activity, influence metabolism, and improve overall physicochemical properties, such as lipid solubility and metabolic resistance . With a molecular formula of C11H7F3N2O and a molecular weight of 240.18 g/mol, this compound is characterized by high structural versatility for further functionalization . It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-pyridin-3-yloxy-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-1-5-10(16-9)17-8-3-2-6-15-7-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRVZPQLJDTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 3-hydroxypyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridin-3-yloxy group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole-substituted derivatives (e.g., compound in ) achieve high yields (89%), likely due to favorable electronic effects of the pyrazole ring facilitating nucleophilic attack .
  • Thiophene-substituted analogs (e.g., 96g) show moderate yields (58%), possibly due to steric hindrance from the bulky thiophene group .
  • Chlorine substituents (as in ) are common precursors for further functionalization but require harsh conditions for substitution .

Physical and Chemical Properties

Solubility and Stability
  • Hydroxyl vs. Ether Groups : 2-Hydroxy-6-(trifluoromethyl)pyridine () exhibits higher polarity due to the hydroxyl group, enhancing water solubility compared to the ether-linked target compound. However, the hydroxyl group increases acidity (pKa ~4–5), making it prone to deprotonation under physiological conditions .
  • Chlorine Substituents : 2-Chloro-6-(trifluoromethyl)pyridine () is less polar but highly reactive in SNAr reactions, enabling facile derivatization .
Thermal Properties
  • 2-Hydroxy-6-(trifluoromethyl)pyridine has a melting point of 47–49°C (), while ether-linked analogs (e.g., pyridin-3-yloxy derivatives) likely exhibit lower melting points due to reduced hydrogen bonding .

Biological Activity

2-(Pyridin-3-yloxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the pyridin-3-yloxy moiety facilitates interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only improves binding affinity but also influences metabolic pathways. Studies have shown that this compound can modulate various biochemical pathways, leading to its observed pharmacological effects, such as anti-inflammatory and antimicrobial activities .

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, some compounds have been shown to inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory capabilities .

2. Antimicrobial Activity

The compound has demonstrated selective antimicrobial activity against various pathogens. Notably, studies have highlighted its effectiveness against Chlamydia trachomatis, indicating potential as a therapeutic agent for treating chlamydial infections. The presence of the trifluoromethyl group was crucial for enhancing the antimicrobial efficacy of related compounds .

3. Antiviral Activity

Recent findings suggest that derivatives containing the trifluoromethyl group can enhance antiviral activities in plant systems by activating defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO). This points to a broader application in agricultural chemistry, where such compounds could serve as antiviral agents in crops .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study 1Anti-inflammatory effectsInhibition of COX-2 with IC50 values comparable to celecoxib .
Study 2Antimicrobial activity against C. trachomatisSelective inhibition without affecting host cell viability .
Study 3Antiviral properties in plantsInduction of defense responses against viral pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents significantly influence the biological activity of pyridine derivatives. The trifluoromethyl group at position 6 enhances both the potency and selectivity of these compounds against various biological targets .

Q & A

Q. Key Methodological Considerations :

  • Solvent selection (e.g., DMF, DMSO) impacts reaction efficiency.
  • Catalytic systems (e.g., Pd(PPh₃)₄) require inert atmospheres to prevent catalyst deactivation .

How is regioselectivity controlled during the introduction of substituents on the pyridine ring?

Advanced Research Question
Regioselectivity challenges arise due to the electron-withdrawing trifluoromethyl group at position 6, which directs electrophilic substitutions to position 4. To achieve substitution at position 2:

  • Directing Groups : Use of temporary protecting groups (e.g., silyl ethers) on pyridin-3-ol ensures selective coupling at position 2 .
  • Metal-Mediated Reactions : Copper(I) iodide or Pd catalysts with bulky ligands (e.g., XPhos) can override electronic effects to favor coupling at sterically accessible positions .

Example : In the synthesis of related trifluoromethylpyridines, directing groups like tert-butyldimethylsilyl (TBS) were employed to block undesired sites .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group (δ ≈ -60 to -65 ppm).
    • ¹H NMR identifies aromatic protons and coupling patterns (e.g., J = 5–8 Hz for pyridine ring protons) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]+ = 267.1) and purity. Retention times under specific conditions (e.g., 1.01 minutes in reverse-phase HPLC) are critical for quality control .

How can contradictory data in reaction yields or regioselectivity be resolved?

Advanced Research Question
Contradictions often stem from variations in reaction conditions:

  • Reaction Temperature : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (80–100°C) promote thermodynamic products .
  • Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance nucleophilicity in biphasic systems .
  • Data Reproducibility : Cross-validate results using multiple characterization methods (e.g., X-ray crystallography for regiochemistry confirmation) .

What strategies optimize the stability of intermediates during synthesis?

Advanced Research Question

  • Moisture Sensitivity : Intermediates with trifluoromethyl groups are prone to hydrolysis. Use anhydrous solvents and Schlenk-line techniques .
  • Light Sensitivity : Protect light-sensitive intermediates (e.g., iodopyridines) by wrapping reaction vessels in foil .
  • Storage : Store intermediates at -20°C under nitrogen to prevent decomposition .

How is this compound functionalized for applications in medicinal chemistry?

Basic Research Question

  • Oxidation/Reduction : The pyridine ring can be oxidized to pyridine N-oxide (using mCPBA) or reduced to piperidine derivatives (via hydrogenation with Pd/C) for enhanced solubility .
  • Nucleophilic Substitution : The trifluoromethyl group can be replaced with amines or thiols under high-pressure conditions, enabling diversification .

Example : Analogous compounds were functionalized at position 4 to create kinase inhibitors, leveraging the electron-deficient pyridine core .

What computational methods predict reactivity or binding modes of derivatives?

Advanced Research Question

  • DFT Calculations : Model transition states for nucleophilic substitutions to predict regioselectivity (e.g., B3LYP/6-31G* level) .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

How are impurities or byproducts analyzed during scale-up?

Advanced Research Question

  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with high-resolution MS.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions in real time .

Case Study : During the synthesis of a related compound, LCMS revealed a dimeric byproduct (m/z 534.2), traced to excess coupling agent. Adjusting stoichiometry resolved the issue .

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Exothermic Reactions : Trifluoromethylation steps (e.g., using CF₃Cu reagents) require controlled addition rates to prevent thermal runaway .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., using ethyl acetate/hexanes) or continuous flow systems .

How does the compound’s electronic profile influence its reactivity?

Basic Research Question
The trifluoromethyl group is strongly electron-withdrawing (-I effect), which:

  • Deactivates the Ring : Reduces electrophilic substitution reactivity at positions 2, 4, and 6.
  • Directs Electrophiles : Favors meta-substitution relative to the trifluoromethyl group .

Experimental Validation : Hammett substituent constants (σₘ = 0.43 for CF₃) correlate with observed reactivity in nitration and halogenation reactions .

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